

5-Methoxycanthin-6-one: A Comprehensive Technical Guide

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Compound of Interest		
Compound Name:	5-Methoxycanthin-6-one	
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This in-depth technical guide provides a comprehensive overview of the discovery, history, chemical properties, synthesis, and biological activities of **5-Methoxycanthin-6-one**. It is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry.

Discovery and Natural Occurrence

5-Methoxycanthin-6-one is a naturally occurring β-carboline alkaloid belonging to the canthin-6-one class. The parent compound, canthin-6-one, was first isolated in 1952 from the Australian plant Pentaceras australis. Subsequently, **5-Methoxycanthin-6-one** was also identified from natural sources. It has been isolated from a variety of plant species, primarily belonging to the Rutaceae and Simaroubaceae families.



Plant Species	Family	Reference(s)
Pentaceras australis	Rutaceae	[1]
Zanthoxylum chiloperone	Rutaceae	[1]
Fagaropsis angolensis	Rutaceae	[2]
Leitneria floridana	Simaroubaceae	[2]
Ailanthus altissima	Simaroubaceae	[3]
Simaba ferruginea	Simaroubaceae	[4]
Eurycoma longifolia	Simaroubaceae	[4]
Picrasma quassioides	Simaroubaceae	[5]

Chemical Structure and Properties

The chemical structure of **5-Methoxycanthin-6-one** is characterized by a pentacyclic aromatic system, which is a derivative of β -carboline with an additional lactam ring. The methoxy group is located at the C-5 position of the canthin-6-one skeleton.

Chemical Formula: C₁₅H₁₀N₂O₂ Molar Mass: 250.25 g/mol Appearance: Solid[2] Melting Point: 243-244 °C[2]

Spectroscopic Data

The structural elucidation of **5-Methoxycanthin-6-one** has been established through various spectroscopic techniques, including UV-Visible spectroscopy, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.



Spectroscopic Data	Values	
UV (λmax)	Not explicitly found for 5-Methoxycanthin-6-one, but the UV spectrum of the parent canthin-6-one shows maxima at 225, 275, 285, 348, and 362 nm.	
Mass Spectrometry (MS)	EIMS m/z: 250 [M]+	
¹ H NMR (CDCl ₃ , 400 MHz) δ (ppm)	Specific data for 5-Methoxycanthin-6-one is not readily available in the provided search results. However, for the related 9-methoxycanthin-6-one, characteristic signals include a pair of ortho-coupled signals for the aromatic protons and a singlet for the methoxy group.[6]	
¹³ C NMR (CDCl ₃ , 100 MHz) δ (ppm)	Specific data for 5-Methoxycanthin-6-one is not readily available. The ¹³ C NMR spectrum of canthin-6-ones typically shows signals for the carbonyl carbon, aromatic carbons, and the methoxy carbon around 55-60 ppm.[7]	

Synthesis

While **5-Methoxycanthin-6-one** is a natural product, several synthetic and semi-synthetic methods have been developed for its preparation and the synthesis of its analogs.

Hemisynthesis from 5-Hydroxycanthin-6-one

A straightforward method for the synthesis of **5-Methoxycanthin-6-one** is the methylation of its natural precursor, 5-hydroxycanthin-6-one. This reaction is typically carried out using a methylating agent such as diazomethane (CH₂N₂) or dimethyl sulfate ((CH₃)₂SO₄) in a suitable solvent.

Total Synthesis

The total synthesis of the canthin-6-one skeleton can be achieved through various strategies, which can be adapted for the synthesis of **5-Methoxycanthin-6-one**. Key reactions employed in the synthesis of canthin-6-ones include:



- Pictet-Spengler Reaction: This reaction involves the condensation of a tryptamine derivative with an aldehyde or ketone, followed by cyclization.[4]
- Suzuki Coupling and Cu-catalyzed Amidation: A modern approach for constructing the canthin-6-one scaffold involves a Suzuki coupling to form a key biaryl intermediate, followed by an intramolecular Cu-catalyzed amidation to close the lactam ring.[8]

Biological Activities and Potential Therapeutic Applications

Canthin-6-one alkaloids, including **5-Methoxycanthin-6-one**, have been reported to exhibit a wide range of biological activities. These properties have attracted significant interest in the context of drug discovery.

Biological Activity	Cell Line/Model	IC50/Activity	Reference(s)
Cytotoxic Activity	Guinea pig ear keratinocytes	1.11 - 5.76 μg/mL	[3][9]
Antileishmanial Activity	Leishmania species	Reported activity	[10]
Antimalarial Activity	Plasmodium falciparum	Reported activity	[10]
Antiviral Activity	Various viruses	Reported activity	[10]
Anti-inflammatory Activity	LPS-stimulated RAW 264.7 cells	Inhibition of NO and TNF-α production (for the related 4-methoxy-5-hydroxycanthin-6-one)	[4][11]
Anticancer Activity	Various cancer cell lines	IC ₅₀ values in the low micromolar range for related canthin-6-ones like 9-methoxycanthin- 6-one.[12]	[12]

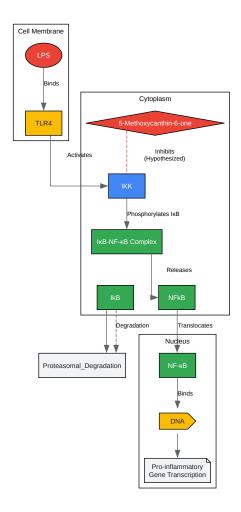


Mechanism of Action

The precise molecular mechanisms of action for **5-Methoxycanthin-6-one** are not yet fully elucidated. However, studies on closely related canthin-6-one alkaloids provide insights into its potential pathways of action.

Inhibition of the NF-kB Signaling Pathway

The Nuclear Factor-kappa B (NF- κ B) signaling pathway is a key regulator of inflammation and is often dysregulated in chronic inflammatory diseases and cancer. Several canthin-6-one derivatives have been shown to inhibit the activation of NF- κ B.[11] This inhibition is thought to occur through the prevention of the phosphorylation and subsequent degradation of I κ B α , which in turn sequesters NF- κ B in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory and pro-survival genes.



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Hypothesized Inhibition of the NF-kB Pathway

Induction of Apoptosis

Many canthin-6-one alkaloids exert their anticancer effects by inducing programmed cell death, or apoptosis.[12] This is often mediated through the intrinsic (mitochondrial) and/or extrinsic (death receptor) pathways. Key events in canthin-6-one-induced apoptosis may include the activation of caspases, disruption of the mitochondrial membrane potential, and the regulation of pro- and anti-apoptotic proteins of the Bcl-2 family.[13]

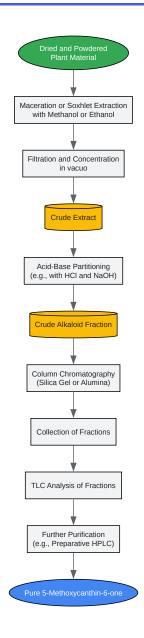
Experimental Protocols

The following sections provide generalized experimental protocols that can be adapted for the isolation, synthesis, and biological evaluation of **5-Methoxycanthin-6-one**.

General Protocol for the Extraction and Isolation of Canthin-6-one Alkaloids from Plant Material

This protocol outlines a general procedure for the extraction and isolation of canthin-6-one alkaloids from dried plant material.





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Generalized Workflow for Isolation

- Preparation of Plant Material: The dried plant material (e.g., stem bark, roots) is ground into a fine powder to increase the surface area for extraction.
- Extraction: The powdered material is extracted with a suitable solvent, typically methanol or ethanol, using methods such as maceration or Soxhlet extraction.
- Concentration: The solvent is removed under reduced pressure to yield a crude extract.



- Acid-Base Partitioning: The crude extract is subjected to acid-base partitioning to separate the alkaloids from other non-basic secondary metabolites. The extract is dissolved in an acidic aqueous solution (e.g., 5% HCl), which protonates the alkaloids, making them water-soluble. The aqueous layer is then washed with an organic solvent (e.g., dichloromethane or ethyl acetate) to remove neutral and acidic compounds. The aqueous layer is then basified (e.g., with NH₄OH or NaOH) to deprotonate the alkaloids, which are then extracted into an organic solvent.
- Chromatographic Separation: The crude alkaloid fraction is subjected to column chromatography over silica gel or alumina, eluting with a gradient of solvents (e.g., hexane-ethyl acetate or dichloromethane-methanol) to separate the individual alkaloids.
- Purification: Fractions containing **5-Methoxycanthin-6-one**, as identified by Thin Layer Chromatography (TLC), are combined and further purified by preparative High-Performance Liquid Chromatography (HPLC) or recrystallization to yield the pure compound.

Protocol for Cytotoxicity Assessment using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

- Cell Seeding: Cancer cells are seeded in a 96-well plate at a suitable density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight.
- Compound Treatment: The cells are treated with various concentrations of 5-Methoxycanthin-6-one (typically in a range from 0.1 to 100 μM) and a vehicle control (e.g., DMSO).
- Incubation: The plate is incubated for a specified period (e.g., 24, 48, or 72 hours).
- MTT Addition: MTT solution (e.g., 5 mg/mL in PBS) is added to each well, and the plate is
 incubated for an additional 2-4 hours. Live cells with active metabolism will reduce the yellow
 MTT to a purple formazan.
- Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol with HCl) is added to dissolve the formazan crystals.



- Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
- Data Analysis: The cell viability is calculated as a percentage of the control, and the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is determined.

Conclusion

5-Methoxycanthin-6-one is a fascinating natural product with a rich history and a promising profile of biological activities. Its discovery and the ongoing research into its synthesis and therapeutic potential highlight the importance of natural products in drug discovery. Further studies are warranted to fully elucidate its mechanisms of action and to explore its potential as a lead compound for the development of new therapeutic agents, particularly in the areas of cancer and inflammatory diseases.

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